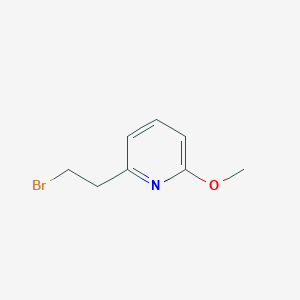
7-Chloro-1-(ethylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethylamino group at the 1st position on the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the chlorination of anthracene followed by the introduction of the ethylamino group. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7th position.
Amination: The chlorinated anthracene is then reacted with ethylamine under controlled conditions to replace the chlorine atom with an ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-1-(ethylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Explored for its potential use in photodynamic therapy due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A well-known anthracene derivative with similar photophysical properties.
7-Bromo-1-(ethylamino)anthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine.
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
7-Chloro-1-(ethylamino)anthracene-9,10-dione is unique due to the specific positioning of the chlorine and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS upon light exposure makes it particularly valuable in photodynamic therapy and other biomedical applications .
Propriétés
Numéro CAS |
61100-77-4 |
|---|---|
Formule moléculaire |
C16H12ClNO2 |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
7-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)12-8-9(17)6-7-10(12)15(11)19/h3-8,18H,2H2,1H3 |
Clé InChI |
NSMOYLUULHRIPK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
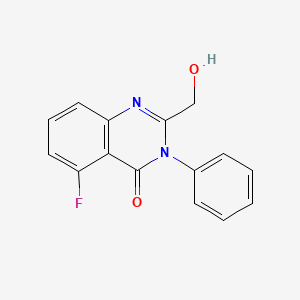
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
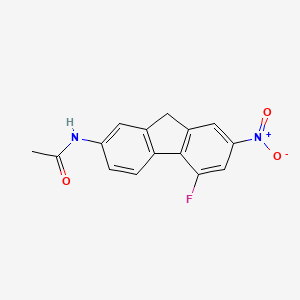
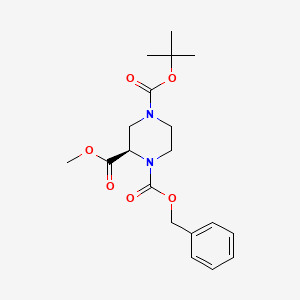
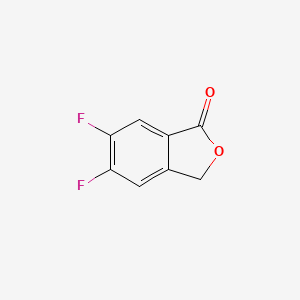



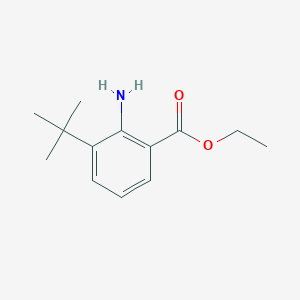
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
